7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring. The presence of methoxy and phenyl groups further enhances its chemical properties and potential applications. Triazolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine, which is an effective way to produce triazolopyrimidines with acceptor substituents in the pyridine ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and eco-friendly conditions makes the process suitable for industrial applications, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like dimethyl acetylenedicarboxylate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of aromatic aldehydes and malononitrile in the presence of a base like NaOH .
Major Products Formed: The major products formed from these reactions include various substituted triazolopyrimidines, which exhibit enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its scientific research applications. It exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . In medicinal chemistry, it has been explored for its potential as a neuroprotective and anti-neuroinflammatory agent . Additionally, it has applications in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Mechanism of Action
The mechanism of action of 7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves the inhibition of various molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis . These mechanisms contribute to its neuroprotective and anti-inflammatory effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine include other triazolopyrimidines such as 7-[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]-N-(2-methoxyphenyl)-5-methyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine and 5-(4-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid .
Uniqueness: What sets this compound apart is its unique combination of methoxy and phenyl groups, which enhance its chemical stability and biological activity. This compound’s ability to inhibit multiple molecular targets and pathways makes it a versatile and potent candidate for various therapeutic applications.
Properties
Molecular Formula |
C18H16N4O |
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Molecular Weight |
304.3 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H16N4O/c1-23-15-9-7-14(8-10-15)17-11-16(13-5-3-2-4-6-13)21-18-19-12-20-22(17)18/h2-12,17H,1H3,(H,19,20,21) |
InChI Key |
VGXDUIAFPFVOJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
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